1-溴-3-(1-氯乙基)苯

描述

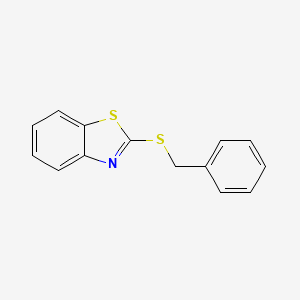

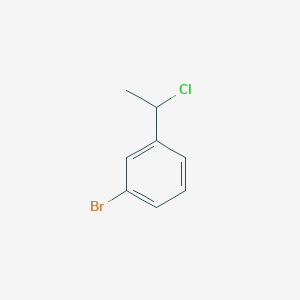

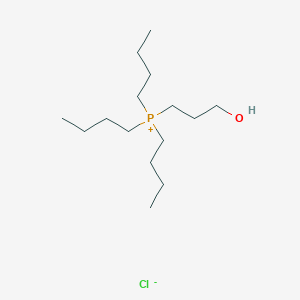

1-Bromo-3-(1-chloroethyl)benzene is a chemical compound with the molecular formula C7H6BrCl . It has a molecular weight of 205.480 .

Synthesis Analysis

The synthesis of benzene derivatives like 1-Bromo-3-(1-chloroethyl)benzene often involves electrophilic aromatic substitution reactions . The process typically involves two steps: the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, and the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(1-chloroethyl)benzene can be represented by the InChI string: InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Benzene derivatives like 1-Bromo-3-(1-chloroethyl)benzene can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(1-chloroethyl)benzene include its molecular weight of 205.480 and its molecular formula of C7H6BrCl .科学研究应用

有机金属化合物的合成:

- 1-溴-3-(1-氯乙基)苯已被用于从 1,3,5-三溴苯合成乙炔基二茂铁化合物。这些化合物已通过钯催化的交叉偶联反应合成,并通过包括电化学研究在内的各种方法表征。这些研究证明了化学可逆氧化,并表明某些化合物中铁(II)中心之间缺乏电子传递 (Fink 等,1997)。

石墨烯纳米带的前体:

- 该化合物已被用作平面一维石墨烯纳米带自下而上合成的前体。这些纳米带以其受控的边缘形态和窄宽度而著称,这对于特定应用至关重要。该化合物的合成和表征,以及使用密度泛函理论 (DFT) 进行的理论研究已详细介绍 (Patil 等,2012)。

缩聚反应:

- 已对 1-溴-3-氯丙烷在氯化铝存在下与苯的缩聚反应进行了研究,重点介绍了该反应的基本特征。此类研究有助于理解 1-溴-3-(1-氯乙基)苯在类似反应中的行为 (Kolesnikov & Korshak,1953)。

多种化学化合物的合成:

- 已研究了氯-(2-氯乙基)苯和溴-2-(氯乙基)苯在各种羰基化合物存在下与锂粉的反应性。该反应导致形成不同的二醇,并说明了 1-溴-3-(1-氯乙基)苯在合成化学中的多功能性 (Yus 等,2002)。

卤化研究:

- 已对包括使用 1-溴-2,5-吡咯烷二酮和 1-氯-2,5-吡咯烷二酮在内的多烷基苯的环卤化进行了研究。这些研究工作证明了 1-溴-3-(1-氯乙基)苯在卤化反应和混合卤代化合物合成中的潜力 (Bovonsombat & Mcnelis,1993)。

电催化性能:

- 已合成并研究了双核钯(I) 1-[(2-溴)苯]-3-[(2-羧甲基)苯]三氮化配合物的电催化性能。这项研究证明了 1-溴-3-(1-氯乙基)苯的衍生物从乙酸中产生氢的能力,突出了其在电催化应用中的潜力 (Chu 等,2013)。

作用机制

Target of Action

The primary target of 1-Bromo-3-(1-chloroethyl)benzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

1-Bromo-3-(1-chloroethyl)benzene undergoes electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to interact with its target while maintaining the aromaticity of the benzene ring .

Biochemical Pathways

It’s known that the compound can participate innucleophilic substitution reactions . These reactions involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-(1-chloroethyl)benzene is limited. The compound’s molecular weight is219.51 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of 1-Bromo-3-(1-chloroethyl)benzene is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions and the presence of other reactants .

Action Environment

The action of 1-Bromo-3-(1-chloroethyl)benzene can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be enhanced by the presence of electron-withdrawing groups ortho and para to the chlorine . Additionally, the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC can lead to the formation of phenol and diphenyl ether .

安全和危害

Handling 1-Bromo-3-(1-chloroethyl)benzene requires caution. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it’s important to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name |

1-bromo-3-(1-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXGNMHKGZFHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606059 | |

| Record name | 1-Bromo-3-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19935-76-3 | |

| Record name | 1-Bromo-3-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3049163.png)

![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)